molecular formula C21H24ClN3O3 B15103531 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

Cat. No.: B15103531
M. Wt: 401.9 g/mol
InChI Key: MCWQCDJUYUPSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is a synthetic compound featuring a 4-chloroindole core linked via an ethyl group to a propanamide moiety, which is further connected to a 2-azaspiro[4.4]nonane dioxo ring. The 4-chloro substitution on the indole ring may influence electronic properties and receptor interactions.

Properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanamide

InChI

InChI=1S/C21H24ClN3O3/c22-16-4-3-5-17-15(16)6-11-24(17)13-10-23-18(26)7-12-25-19(27)14-21(20(25)28)8-1-2-9-21/h3-6,11H,1-2,7-10,12-14H2,(H,23,26)

InChI Key

MCWQCDJUYUPSJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its combination of a 4-chloroindole, ethyl linker, and spirocyclic dioxo-aza group. Below is a comparative analysis with structurally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Potential Applications Reference
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide (Target) 4-chloroindole, ethyl linker, spiro[4.4]nonane dioxo-aza Not reported Research use (inferred)
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Indol-3-yl, fluoro-biphenyl, ethyl linker 373.41 Synthetic intermediate
3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}propanamide Spiro[4.4]nonane dioxo-aza, triazole-phenyl, methoxymethyl 411.45 Anti-infective agents
2-(4-chloro-1H-indol-1-yl)-N-[3-(propan-2-yloxy)propyl]acetamide 4-chloroindole, propyloxy linker, acetamide 308.80 Not specified

Pharmacological Implications

  • Indole Derivatives: The 4-chloroindole moiety (target and ) may interact with neurological receptors, akin to synthetic cannabinoids (e.g., MDMB-FUBINACA in ) . In contrast, ’s indol-3-yl derivative lacks halogenation, reducing electron-withdrawing effects and possibly altering receptor binding .
  • The fluoro-biphenyl group in enhances aromatic stacking interactions, which could improve binding to hydrophobic pockets .

Physicochemical Properties

  • Rigidity vs.
  • Electron Effects : The 4-chloro substituent (target) is electron-withdrawing, which may enhance hydrogen-bonding interactions compared to the unsubstituted indole in .

Biological Activity

Overview of the Compound

Chemical Structure : The compound features a complex structure that includes an indole moiety, a dioxo azaspiro framework, and a propanamide group. This combination suggests potential interactions with various biological targets, especially in the context of drug design.

The biological activity of compounds similar to “N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide” often involves:

  • Receptor Binding : Compounds with indole structures frequently interact with serotonin receptors, which may influence mood and anxiety.
  • Enzyme Inhibition : The dioxo moiety can serve as a pharmacophore for enzyme inhibition, particularly in pathways related to cancer or inflammation.

2. Pharmacological Effects

Research on similar compounds has indicated several potential pharmacological effects:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Many compounds containing dioxo groups exhibit anti-inflammatory effects by modulating cytokine production.

3. Case Studies

While specific case studies on the exact compound are lacking, studies on related compounds provide insight:

  • Indole Derivatives : A study demonstrated that certain indole derivatives effectively inhibited cancer cell proliferation in vitro, suggesting that modifications to the indole structure can enhance biological activity.
  • Dioxo Compounds : Research has shown that dioxo-containing compounds can inhibit key enzymes involved in inflammatory responses, indicating their therapeutic potential in treating conditions like arthritis.

4. Data Tables

Here is a comparative table summarizing the biological activities of similar compounds:

Compound NameBiological ActivityMechanism of Action
Indole-3-carbinolAnticancerInduction of apoptosis
5-Hydroxyindoleacetic acidNeurotransmitter modulationSerotonin receptor agonism
Dioxo compound AAnti-inflammatoryInhibition of COX enzymes
N-[2-(4-chloro-1H-indol-1-yl)ethyl]Potentially anticancerUnknown (requires specific studies)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.